molecular formula C20H21BrClNO3 B2815425 5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide CAS No. 2034455-01-9

5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Cat. No.: B2815425
CAS No.: 2034455-01-9
M. Wt: 438.75
InChI Key: HRBJJUYHDNIQKM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a hydroxy-phenyl-tetrahydropyran-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps. One common approach is to start with the bromination and chlorination of a benzamide precursor. The hydroxy-phenyl-tetrahydropyran-ethyl group can be introduced through a series of reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of tetrahydropyran rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the bromine or chlorine atoms could yield a variety of substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The hydroxy-phenyl-tetrahydropyran-ethyl group may play a key role in these interactions by providing specific binding affinities or steric effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide include other substituted benzamides and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClNO3/c21-16-6-7-18(22)17(12-16)19(24)23-13-20(25,14-4-2-1-3-5-14)15-8-10-26-11-9-15/h1-7,12,15,25H,8-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJJUYHDNIQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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